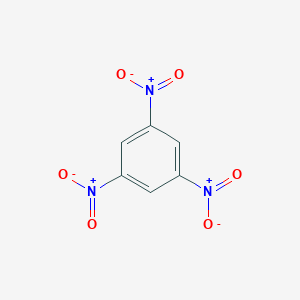

1,3,5-Trinitrobenzene

Descripción

"Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5°C and is only slightly soluble in water (40 mg / L at 20°C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion.

Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATJOMSPNYCXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021406 | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzene, wetted with not less than 30% water appears as a light yellow crystalline sludge or slurry. Burns but may require some effort to ignite. A high explosive when dry. Easily ignited and burns very vigorously when dry. Insoluble in water. Produces toxic oxides of nitrogen during combustion., Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., "Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5 °C and is only slightly soluble in water (40 mg / L at 20 °C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion., Yellow crystals--will explode if heated; [ATSDR-PHS] | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

315 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 278 mg/L at 15 °C, In water, 492 mg/L at 25 °C, Insoluble in water, Soluble in alcohol and ether, 6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite, Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.688 at 20 °C/4 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000032 [mmHg], 6.44X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Rhombic plates from benzene; leaflets from water, Orthorhombic bipyramidal plates from glacial acetic acid | |

CAS No. |

99-35-4 | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H75703R1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

121.3 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,5-Trinitrobenzene (TNB). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for various applications, from synthesis to safety considerations.

Core Physicochemical Data

This compound is a pale yellow, crystalline solid that is a powerful explosive.[1] A thorough understanding of its physical and chemical properties is paramount for its safe handling and application in research and development. The following tables summarize the key quantitative data for this compound.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃N₃O₆ | [1][2] |

| Molecular Weight | 213.105 g/mol | [1][2] |

| Appearance | Light yellow crystals | [2] |

| Melting Point | 122.5 °C to 123.2 °C | [1][3] |

| Boiling Point | 315 °C | [1][3] |

| Density | 1.76 g/cm³ at 20 °C | [1][2] |

| Vapor Pressure | 3.2 x 10⁻⁶ mm Hg at 25 °C | [3] |

Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Solubility in Water | 330 mg/L | [1] |

| Solubility in Organic Solvents | Soluble in benzene, methanol, alcohol, ether, and carbon disulfide. | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.18 | [3] |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.88 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized experimental protocols for key properties of this compound, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance like this compound, this range should be narrow.

Density Measurement (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the density of a solid material.

-

Sample Preparation: A known mass of dry this compound is placed in the sample chamber of the gas pycnometer.

-

Analysis: The instrument is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

-

Volume Determination: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately calculated based on the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in water.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved phases.

-

Phase Separation: The mixture is then allowed to stand undisturbed to allow the undissolved solid to settle.

-

Quantification: A sample of the clear, saturated aqueous solution is carefully withdrawn, filtered to remove any suspended particles, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Isomers of 1,3,5-Trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,3,5-trinitrobenzene and its isomers, 1,2,3-trinitrobenzene (B1208184) and 1,2,4-trinitrobenzene (B1210296). This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, materials science, and drug development.

Introduction to Trinitrobenzenes

Trinitrobenzenes are a class of organic compounds with the chemical formula C₆H₃(NO₂)₃. They consist of a benzene (B151609) ring substituted with three nitro functional groups. The positioning of these nitro groups gives rise to three structural isomers: 1,2,3-trinitrobenzene, 1,2,4-trinitrobenzene, and this compound.[1] These compounds are of significant interest due to their explosive properties and their use as intermediates in chemical synthesis. This compound, in particular, is a highly explosive compound, more powerful than trinitrotoluene (TNT), and is used in military and commercial applications.[2][3]

Molecular Structure and Physicochemical Properties

The arrangement of the nitro groups on the benzene ring significantly influences the physicochemical properties of the trinitrobenzene isomers. The symmetrical substitution in this compound results in a non-polar molecule, which affects its melting point, solubility, and crystal structure.

Physicochemical Data of Trinitrobenzene Isomers

The following table summarizes key quantitative data for the three isomers of trinitrobenzene for easy comparison.

| Property | This compound | 1,2,3-Trinitrobenzene | 1,2,4-Trinitrobenzene |

| IUPAC Name | This compound | 1,2,3-Trinitrobenzene | 1,2,4-Trinitrobenzene |

| CAS Number | 99-35-4[2][4] | 603-13-4[5] | 610-31-1[6] |

| Molecular Formula | C₆H₃N₃O₆[2] | C₆H₃N₃O₆[5] | C₆H₃N₃O₆[6] |

| Molar Mass | 213.10 g/mol [2] | 213.11 g/mol | 213.11 g/mol [1] |

| Appearance | Pale yellow solid[2] | - | - |

| Melting Point | 122.5 °C[4] | 127.5 °C | 61 °C[1] |

| Boiling Point | 315 °C[4][7] | - | - |

| Density | 1.76 g/cm³ at 20 °C[4][7] | - | 1.73 g/cm³[1] |

| Solubility in Water | 330 mg/L[2] | - | - |

| Solubility in Organic Solvents | Soluble in ethanol[7] | - | 1g dissolves in 6.17g methanol; 18.35g ethanol[1] |

Synthesis of Trinitrobenzene Isomers

The synthesis of trinitrobenzene isomers typically involves the nitration of benzene or its derivatives. The directing effects of the substituents on the benzene ring play a crucial role in determining the final isomeric product.

Synthesis of this compound

Several methods are established for the synthesis of this compound.

A common laboratory-scale synthesis involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation.[8]

Experimental Protocol:

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid [9]

-

In a round-bottom flask, slowly add 22.7 g of 2,4,6-trinitrotoluene to 221 g of concentrated sulfuric acid with gentle heating to 40 °C.

-

Over a period of 1 hour, add 35.3 g of potassium dichromate in small portions, maintaining the temperature between 45-55 °C.

-

After the addition is complete, maintain the reaction mixture at 50-55 °C for 2 hours.

-

Pour the reaction mixture over crushed ice to precipitate the 2,4,6-trinitrobenzoic acid.

-

Filter the precipitate and wash it with distilled water.

Step 2: Decarboxylation of 2,4,6-Trinitrobenzoic Acid [9]

-

Place the crude 2,4,6-trinitrobenzoic acid in a flask containing 100 ml of 15% warm (30-35 °C) sodium hydroxide (B78521) solution. The solution will turn a faint red color.

-

Add a few drops of acetic acid to discharge the color and filter the solution if any unreacted TNT is present.

-

Add 5 ml of acetic acid to the filtrate and gently reflux the mixture with stirring at 95-98 °C.

-

Continue heating for about 1.5 hours until the evolution of carbon dioxide ceases. This compound will separate as a crystalline solid.

-

Continue heating and stirring for another 45 minutes, then cool the mixture to room temperature.

-

Filter the crystalline product, wash with water, and recrystallize from glacial acetic acid. The expected melting point of the purified product is 121–122 °C.[10]

A facile two-step synthesis of this compound starting from phloroglucinol (B13840) has also been reported.[8]

Experimental Protocol: [8]

Step 1: Formation of 1,3,5-Cyclohexanetrione Trioximes

-

Dissolve phloroglucinol dihydrate (8.11 g, 0.050 mol) in a 50% by weight aqueous solution of hydroxylamine (B1172632) (29.2 g, 0.44 mol) in an Erlenmeyer flask.

-

Allow the clear yellow solution to stand at room temperature. A solid will begin to separate after about 1 hour.

Step 2: Oxidation to this compound

-

Cool approximately 8.0 g of concentrated (90%) nitric acid in a three-necked, round-bottom flask in an ice bath under an argon atmosphere.

-

Suspend the trioxime product from Step 1 (171 mg, 1.0 mmol) in about 2 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Slowly add the suspension in small aliquots to the cooled, stirring nitric acid. Allow the evolution of nitrogen oxide fumes to subside between additions.

-

After the addition is complete, the reaction mixture can be monitored by thin-layer chromatography (TLC) for the formation of this compound.

Synthesis of 1,2,3- and 1,2,4-Trinitrobenzene

Detailed and reliable experimental protocols for the synthesis of 1,2,3- and 1,2,4-trinitrobenzene are less commonly reported in readily accessible literature. The synthesis of these isomers is more challenging due to the directing effects of the nitro groups. A general strategy for synthesizing ortho- and para-dinitrobenzenes, which could be conceptually extended, involves protecting group strategies to direct the nitration to the desired positions. For instance, the synthesis of 1,2-dinitrobenzene (B166439) can be achieved from benzene through a multi-step process involving nitration, reduction to aniline, protection of the amino group, a second nitration, and subsequent deprotection and conversion of the amino group back to a nitro group.[7] A similar strategic approach would be necessary for the synthesis of the corresponding trinitrobenzene isomers.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are essential for the unambiguous identification and structural elucidation of the trinitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the trinitrobenzene isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons. The number of unique signals in the NMR spectrum is determined by the symmetry of the molecule.

-

This compound (D₃h symmetry): Due to its high symmetry, all three protons are chemically equivalent, and all three nitro-substituted carbons are equivalent, as are the three carbons bearing hydrogen atoms. This results in a simple NMR spectrum.

-

1,2,4-Trinitrobenzene (Cₛ symmetry): This isomer has lower symmetry, leading to three distinct signals for the aromatic protons and six distinct signals for the aromatic carbons.

-

1,2,3-Trinitrobenzene (C₂ᵥ symmetry): This isomer also exhibits lower symmetry, resulting in two distinct signals for the aromatic protons and four distinct signals for the aromatic carbons.

The electron-withdrawing nature of the nitro groups generally causes a downfield shift (higher ppm) for the aromatic protons and carbons.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic functional groups present in the trinitrobenzene isomers. The most prominent absorption bands are associated with the nitro group.

-

Asymmetric NO₂ Stretch: Typically observed in the region of 1518 ± 13 cm⁻¹. For this compound, this band appears at 1545 cm⁻¹.[2]

-

Symmetric NO₂ Stretch: Usually found around 1349 ± 9 cm⁻¹. In this compound, this absorption is at 1345 cm⁻¹.[2]

-

C-N Stretch: A band around 918 cm⁻¹ in this compound is attributed to the C-N stretching vibration.[2]

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[11]

-

Aromatic C=C Stretch: Absorptions due to carbon-carbon stretching in the aromatic ring are found in the 1625-1443 cm⁻¹ region for this compound.[2]

The exact positions of these bands may vary slightly between the different isomers due to the different electronic environments.

Crystallographic Data

X-ray and neutron diffraction studies provide precise information about the molecular geometry and packing in the solid state.

A detailed neutron diffraction study of this compound has revealed that it crystallizes in the orthorhombic space group Pbca. The unit cell contains two crystallographically independent molecules, one of which has a non-planar benzene ring. The nitro groups are twisted out of the plane of the benzene ring.

While detailed crystal structures for 1,2,3- and 1,2,4-trinitrobenzene are not as readily available, the crystal structure of a complex of this compound with 1,3,5-triaminobenzene has been determined to be monoclinic, with the space group P2₁/a.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures of the trinitrobenzene isomers and a logical workflow for the synthesis of this compound from TNT.

Caption: Molecular structures of trinitrobenzene isomers.

Caption: Synthesis of this compound from TNT.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, synthesis, and characterization of this compound and its isomers. The symmetrical nature of this compound imparts distinct physicochemical properties compared to its less symmetrical isomers. While detailed experimental protocols and comprehensive characterization data are well-established for this compound, further research is needed to provide similarly detailed and accessible information for the 1,2,3- and 1,2,4-isomers. This guide serves as a foundational resource for professionals in fields where these energetic materials and chemical intermediates are of interest.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. US4952733A - Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene from 3,5-dichloranisole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,4-Trinitrobenzene | C6H3N3O6 | CID 123076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. journals.iucr.org [journals.iucr.org]

Spectroscopic and Synthetic Profile of 1,3,5-Trinitrobenzene (CAS 99-35-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3,5-Trinitrobenzene (TNB), a compound of significant interest in various fields of chemical research. The information presented herein is intended to serve as a valuable resource for professionals engaged in analytical chemistry, material science, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR |

| Chemical Shift (δ) | 9.083 ppm, 8.615 ppm, 7.871 ppm[1] |

| Solvent | CDCl₃[1] |

| Multiplicity | Singlet |

| Integration | 3H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1540 - 1560 | Asymmetric NO₂ stretch |

| ~1340 - 1350 | Symmetric NO₂ stretch |

| ~3100 | C-H stretch (aromatic) |

| ~910 | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular ion) |

| 197 | [M - O]⁺ |

| 167 | [M - NO₂]⁺ |

| 121 | [M - 2NO₂]⁺ |

| 75 | [C₆H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~225 nm | - | Ethanol (B145695) |

| ~260 nm | - | Water |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from 2,4,6-Trinitrotoluene (B92697)

This procedure involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation to yield this compound.[2][3]

Step 1: Oxidation of 2,4,6-Trinitrotoluene to 2,4,6-Trinitrobenzoic Acid

-

In a round-bottom flask, slowly add 22.7 g of 2,4,6-trinitrotoluene to 221 g of concentrated sulfuric acid with gentle heating to 40°C.[2][3]

-

Over a period of 1 hour, add 35.3 g of potassium dichromate in small portions, maintaining the temperature between 45-55°C.[2][3]

-

After the addition is complete, maintain the reaction mixture at 50-55°C for 2 hours.[2][3]

-

Pour the reaction mixture over crushed ice to precipitate the 2,4,6-trinitrobenzoic acid.

-

Filter the precipitate and wash it thoroughly with distilled water.

Step 2: Decarboxylation of 2,4,6-Trinitrobenzoic Acid

-

Place the crude 2,4,6-trinitrobenzoic acid in a flask containing 100 mL of 15% warm (30-35°C) sodium hydroxide (B78521) solution. The solution will turn a faint red color.[2][3]

-

Add a few drops of acetic acid to discharge the color, and filter the solution if any unreacted trinitrotoluene is present.

-

To the filtrate, add 70 mL of glacial acetic acid.[4]

-

Gently heat the mixture with continuous stirring. This compound will separate as a crystalline solid.[4]

-

Continue heating and stirring for approximately 1.5 hours until the evolution of carbon dioxide ceases.

-

Continue heating for an additional 45 minutes, then allow the mixture to cool.[2]

-

Filter the crystalline this compound and wash with water.

-

The product can be recrystallized from glacial acetic acid to yield a product with a melting point of 121–122°C.[4]

¹H NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. The aromatic protons of this compound will appear as a singlet in the downfield region of the spectrum.

FTIR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

-

Place a portion of the resulting fine powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to obtain the final spectrum of this compound.

UV-Vis Spectroscopy

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or methanol. A typical concentration for the stock solution is 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to obtain concentrations appropriate for UV-Vis analysis (e.g., in the range of 1-20 µg/mL).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Record the UV-Vis spectrum of each diluted sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Caption: Synthesis workflow of this compound.

Caption: Formation of a charge-transfer complex.

References

Solubility of 1,3,5-Trinitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,3,5-Trinitrobenzene (TNB) in various organic solvents. Understanding the solubility of this high-energy nitroaromatic compound is crucial for its safe handling, purification, and application in various fields, including pharmaceuticals and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents is summarized in the table below. The data has been compiled from various scientific sources. It is important to note that the temperature for the organic solvent solubility data was not consistently specified and is assumed to be at standard room temperature (approximately 25 °C) unless otherwise indicated.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility ( g/100 mL Solvent) | Molar Solubility (mol/L) |

| Benzene | ~25 | 6.20 | 5.44 | 0.255 |

| Chloroform | ~25 | 6.10 | 9.03 | 0.424 |

| Methanol | ~25 | 4.90 | 3.87 | 0.182 |

| Ethanol | ~25 | 1.90 | 1.50 | 0.070 |

| Diethyl Ether | ~25 | 1.50 | 1.07 | 0.050 |

| Carbon Disulfide | ~25 | 0.25 | 0.32 | 0.015 |

| Water | 25 | 0.0358 | 0.0357 | 0.00168 |

| Water | 20 | - | 0.035 | 0.00164 |

Note: The solubility in g/100 mL and mol/L were calculated from the g/100g data using the solvent's density at or near 25 °C.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesis of established methods.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight caps

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for higher solubility):

-

If the solubility is expected to be high, the solvent from the filtered, known volume of saturated solution can be evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

The mass of the remaining solid this compound is then determined using an analytical balance.

-

Solubility can be calculated as mass of solute per volume of solvent.

-

-

Spectroscopic/Chromatographic Analysis (for lower solubility):

-

For lower solubilities, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical technique:

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.

-

HPLC: Inject a known volume of the diluted solution and determine the concentration based on the peak area.

-

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Analysis and Reporting:

-

Repeat the experiment at least three times to ensure reproducibility.

-

Calculate the average solubility and standard deviation.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Thermal Decomposition of 1,3,5-Trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,3,5-Trinitrobenzene (TNB), a key nitroaromatic compound. Understanding the thermal behavior of TNB is critical for safety, handling, and the development of energetic materials. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathways.

Core Concepts of TNB Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple reaction steps, the nature of which can be influenced by factors such as temperature and heating rate. The primary initiation step is widely considered to be the homolytic cleavage of the C-NO₂ bond. This initial bond-breaking event triggers a cascade of subsequent reactions, leading to the formation of various gaseous products and a solid residue.

Quantitative Decomposition Data

The following table summarizes the key kinetic parameters for the thermal decomposition of this compound.

| Parameter | Value | Method/Conditions | Reference |

| Rate Constant (k) for C-NO₂ homolysis | 10¹⁷.² exp(-67300/RT) sec⁻¹ | T-Jump/FTIR, 40 atm Ar | [1] |

| Apparent Activation Energy | 133 kJ/mol | Time-to-Exotherm, 40 atm Ar | [1] |

Decomposition Products

Under rapid heating conditions, the primary gaseous products of TNB decomposition are carbon dioxide (CO₂) and carbon monoxide (CO)[1]. The formation of these oxides of carbon indicates the breakdown of the benzene (B151609) ring structure.

Proposed Decomposition Pathway

The thermal decomposition of TNB is initiated by the cleavage of a carbon-nitro bond, which is the weakest bond in the molecule. This is followed by a series of complex, competing reactions.

Caption: A simplified diagram illustrating the proposed major steps in the thermal decomposition of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the thermal decomposition of energetic materials like TNB. The following sections outline the typical methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Experimental Workflow:

Caption: A flowchart outlining the typical experimental procedure for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting, decomposition, and other thermal transitions.

Typical Experimental Workflow:

Caption: A flowchart outlining the typical experimental procedure for Differential Scanning Calorimetry (DSC) of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Experimental Workflow:

Caption: A flowchart outlining the typical experimental procedure for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound. The initiation of decomposition through C-NO₂ bond homolysis is a key energetic step, leading to the formation of gaseous products and a solid residue. The provided experimental workflows serve as a starting point for researchers designing studies to further elucidate the complex decomposition mechanisms and kinetics of this important nitroaromatic compound. Further research is needed to fully characterize the intermediate species and the influence of various environmental factors on the decomposition pathway.

References

An In-depth Technical Guide on the Environmental Fate of 1,3,5-Trinitrobenzene in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trinitrobenzene (TNB) is a highly explosive nitroaromatic compound used in military and industrial applications. Its presence in the environment, primarily due to manufacturing discharges and the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), is a significant concern due to its toxicity and persistence.[1] This technical guide provides a comprehensive overview of the environmental fate of TNB in soil and water, detailing its degradation pathways, transformation products, and the key factors influencing its persistence. The guide also includes detailed experimental protocols for studying its environmental behavior and summarizes quantitative data to facilitate comparative analysis.

Physicochemical Properties of this compound

Understanding the physicochemical properties of TNB is crucial for predicting its behavior and fate in the environment. TNB is a pale yellow, crystalline solid with a molecular weight of 213.1 g/mol .[2] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃N₃O₆ | [2] |

| Molecular Weight | 213.105 g/mol | [2] |

| Melting Point | 123.2 °C | [2] |

| Boiling Point | 315 °C | [2] |

| Water Solubility | 330 mg/L | [2] |

| Log K_ow (Octanol-Water Partition Coefficient) | 1.18 | [3] |

| Vapor Pressure | 3.2 x 10⁻⁶ mm Hg at 25 °C | [3] |

| Henry's Law Constant | 3.08 x 10⁻⁹ atm·m³/mol at 25 °C | [3] |

The relatively low octanol-water partition coefficient (Log K_ow) of 1.18 suggests a low potential for bioaccumulation in organisms.[3] Its water solubility of 330 mg/L indicates that it can be transported in aqueous environments.[2] The low vapor pressure and Henry's Law constant suggest that volatilization from water and soil is not a significant fate process.[3]

Environmental Fate in Soil

The fate of TNB in soil is governed by a combination of sorption, transport, and degradation processes.

Sorption and Transport

TNB is expected to exhibit high mobility in soil due to its relatively low soil organic carbon-water (B12546825) partitioning coefficient (K_oc) of 75.86.[3] This high mobility increases the potential for TNB to leach from contaminated soils into groundwater.[3][4] However, the sorption of nitroaromatic compounds can also be influenced by interactions with clay minerals.[5]

Biotic Degradation in Soil

Microbial degradation is a key process in the natural attenuation of TNB in soil. Both aerobic and anaerobic pathways have been identified, with anaerobic conditions generally favoring more rapid transformation.[3]

Anaerobic Degradation:

Under anaerobic conditions, the primary degradation pathway for TNB is the sequential reduction of its three nitro groups to amino groups. This process is primarily mediated by nitroreductase enzymes, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups.[1][6][7][8] The reduction proceeds through nitroso and hydroxylamino intermediates, which are typically transient. The general reductive pathway is as follows:

This compound → 3,5-Dinitroaniline → 1,3-Diamino-5-nitrobenzene → 1,3,5-Triaminobenzene

Aerobic Degradation:

Aerobic degradation of TNB is generally slower than anaerobic degradation.[9] Some bacteria can utilize TNB as a sole nitrogen source.[10] The aerobic degradation can proceed via two main mechanisms:

-

Reductive Pathway: Similar to anaerobic degradation, the initial steps can involve the reduction of nitro groups.

-

Oxidative Pathway (Dioxygenase Attack): Aerobic microorganisms can initiate the degradation of nitroaromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes.[7][11][12][13] This leads to the formation of catechols and subsequent ring cleavage.

Cometabolism by Fungi:

White-rot fungi, such as Phanerochaete chrysosporium, are capable of degrading a wide range of recalcitrant organic pollutants, including TNB.[14][15][16][17] This degradation is a cometabolic process, meaning the fungus does not use TNB as a primary source of carbon or energy. The degradation is mediated by extracellular lignin-modifying enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP).[14][15]

Abiotic Degradation in Soil

Abiotic processes can also contribute to the transformation of TNB in soil.

Reduction by Soil Minerals:

Reduced iron minerals, such as Fe(II) associated with magnetite or clay minerals, can abiotically reduce the nitro groups of TNB.[8][14][18] The rate of this reduction is influenced by factors such as pH and the concentration of Fe(II).[14]

Environmental Fate in Water

In aqueous environments, the fate of TNB is primarily dictated by photodegradation and microbial degradation.

Photodegradation

TNB has the potential to undergo direct photolysis when exposed to sunlight, as it can absorb light at wavelengths greater than 290 nm.[3] However, experimental data on the photolytic half-life of TNB in water is limited.[3] The presence of substances like humic acids can sensitize the photoreaction.[3]

Biotic Degradation in Water

Similar to soil, TNB can be biodegraded by microorganisms in water under both aerobic and anaerobic conditions.[3] Aerobic biodegradation has been observed, though it may be slow.[9] Information on the anaerobic biodegradation of TNB in water is scarce.[3]

Quantitative Data on Degradation and Sorption

The following tables summarize available quantitative data on the degradation and sorption of this compound. It is important to note that degradation rates can vary significantly depending on the specific environmental conditions.

Table 1: Biodegradation of this compound

| Medium | Conditions | Half-life / Degradation Rate | Reference(s) |

| Water | Aerobic, mixed bacterial culture | Slower than 1,3-dinitrobenzene, but observable | [9] |

| Soil | Anaerobic | Data not readily available | [3][9] |

Table 2: Abiotic Degradation of this compound

| Medium | Conditions | Half-life / Degradation Rate | Reference(s) |

| Water | Photolysis | No experimental data located | [3] |

| Aqueous Suspension | Zero-valent iron (33 g/L) | Pseudo-first-order rate constant for nitrobenzene (B124822) reduction: 3.5 x 10⁻² min⁻¹ | [3] |

Table 3: Sorption Coefficients of this compound

| Soil Type | K_d (L/kg) | K_oc (L/kg) | Reference(s) |

| Not Specified | - | 75.86 | [3] |

Experimental Protocols

Protocol 1: Soil Slurry Bioreactor for Anaerobic Biodegradation of TNB

This protocol outlines a method for assessing the anaerobic biodegradation of TNB in a soil slurry bioreactor.

1. Materials:

-

Contaminated soil or clean soil spiked with TNB.

-

Anaerobic mineral medium.

-

Slurry bioreactor (e.g., stirred glass vessel with ports for sampling and gas exchange).

-

Nitrogen gas (for creating anaerobic conditions).

-

Analytical standards of TNB and its expected metabolites.

-

HPLC or GC-MS for analysis.

2. Procedure:

-

Prepare a soil slurry by mixing soil and anaerobic mineral medium at a specific ratio (e.g., 1:5 w/v).[11]

-

Transfer the slurry to the bioreactor.

-

Sparge the slurry with nitrogen gas for at least 30 minutes to remove oxygen.

-

If using spiked soil, add a known concentration of TNB from a stock solution.

-

Inoculate the bioreactor with an anaerobic microbial consortium if desired.

-

Incubate the bioreactor in the dark at a controlled temperature (e.g., 25-30°C) with continuous stirring.[11]

-

Collect slurry samples at regular time intervals.

-

Extract the samples with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Analyze the extracts for the concentration of TNB and its transformation products using HPLC or GC-MS.

Protocol 2: Photodegradation of TNB in Aqueous Solution

This protocol describes a method for studying the photodegradation of TNB in water using a solar simulator.

1. Materials:

-

Purified water (e.g., Milli-Q).

-

TNB stock solution.

-

Quartz tubes or cuvettes.

-

Solar simulator with a controlled light spectrum and intensity.

-

HPLC for analysis.

2. Procedure:

-

Prepare an aqueous solution of TNB of a known concentration in quartz tubes.

-

Place the tubes in the solar simulator.

-

Irradiate the samples for a defined period, collecting samples at various time points.

-

Include dark controls (tubes wrapped in aluminum foil) to account for any abiotic degradation not due to light.

-

Analyze the samples directly by HPLC to determine the concentration of TNB over time.

-

Calculate the photodegradation rate constant and half-life.

Protocol 3: Batch Equilibrium Sorption Study (OECD 106)

This protocol is based on the OECD Guideline 106 for determining the adsorption/desorption of chemicals in soil.[19][20][21][22][23]

1. Materials:

-

Several well-characterized soil types with varying organic carbon content and texture.

-

0.01 M CaCl₂ solution.

-

¹⁴C-labeled or non-labeled TNB.

-

Centrifuge tubes.

-

Shaker.

-

Analytical instrumentation (HPLC or Liquid Scintillation Counter for ¹⁴C-TNB).

2. Procedure (Adsorption):

-

Weigh a known amount of dry soil into centrifuge tubes.

-

Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of TNB.

-

Include control samples without soil to check for adsorption to the container walls.

-

Shake the tubes for a predetermined equilibrium time (determined in preliminary experiments) at a constant temperature.

-

Centrifuge the tubes to separate the soil and aqueous phases.

-

Analyze the concentration of TNB in the supernatant.

-

Calculate the amount of TNB adsorbed to the soil by difference.

-

Determine the adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_oc).[1][21]

Conclusion

The environmental fate of this compound in soil and water is a complex interplay of physical, chemical, and biological processes. While it has the potential for transport in the environment, particularly in groundwater, both biotic and abiotic degradation pathways contribute to its attenuation. Anaerobic microbial reduction of the nitro groups is a key transformation process. Further research is needed to obtain more comprehensive quantitative data on degradation rates under various environmental conditions and to fully elucidate the enzymatic mechanisms involved in its breakdown. The protocols and data presented in this guide provide a framework for researchers to design and interpret studies on the environmental fate of this important contaminant.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 4. researchgate.net [researchgate.net]

- 5. TNT - Wikipedia [en.wikipedia.org]

- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 7. ackerleylab.com [ackerleylab.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. casaverdeambiental.com.br [casaverdeambiental.com.br]

- 10. slunik.slu.se [slunik.slu.se]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Biodecomposition with Phanerochaete chrysosporium: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. skb.se [skb.se]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 21. ijmcr.com [ijmcr.com]

- 22. researchgate.net [researchgate.net]

- 23. log KOC - ECETOC [ecetoc.org]

Formation of 1,3,5-Trinitrobenzene Charge-Transfer Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of charge-transfer (CT) complexes involving 1,3,5-trinitrobenzene (TNB). TNB, a well-known electron-deficient aromatic compound, readily forms CT complexes with a wide array of electron-donating molecules.[1] This phenomenon is of significant interest in various fields, including analytical chemistry, materials science, and drug development, owing to the unique spectroscopic properties and non-covalent interactions that govern these molecular assemblies.

Fundamental Principles of Charge-Transfer Complex Formation

A charge-transfer complex is formed through a weak electrostatic interaction between an electron donor and an electron acceptor molecule.[1] In the context of TNB complexes, TNB acts as the electron acceptor (Lewis acid) due to the strong electron-withdrawing nature of its three nitro groups. The electron donor (Lewis base) is typically a molecule with available π-electrons, such as aromatic hydrocarbons, or non-bonding electrons, as seen in aniline (B41778) derivatives.

The formation of a CT complex can be represented by the following equilibrium:

D + A ⇌ [D-A]

Where 'D' is the electron donor, 'A' is the electron acceptor (TNB), and '[D-A]' is the charge-transfer complex. The stability of this complex in solution is quantified by the association constant (K).

Upon complexation, a new, characteristic absorption band often appears in the UV-Visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules.[1] The energy of this charge-transfer band is a critical parameter for characterizing the complex.

Quantitative Analysis of TNB Charge-Transfer Complexes

The stability and spectroscopic properties of TNB charge-transfer complexes are highly dependent on the nature of the electron donor and the solvent used. The following tables summarize key quantitative data for various TNB complexes.

Table 1: Association Constants (K) and Molar Absorptivity (ε) of TNB Charge-Transfer Complexes with Aromatic Hydrocarbons.

| Electron Donor | Solvent | Wavelength (nm) | K (L/mol) | ε (L·mol⁻¹·cm⁻¹) | Reference |

| Benzene | Carbon Tetrachloride | 385 | 0.47 | 1330 | Foster & Hammick (1954) |

| Toluene | Carbon Tetrachloride | 390 | 0.61 | 1430 | Foster & Hammick (1954) |

| Mesitylene | Carbon Tetrachloride | 410 | 1.85 | 1850 | Foster & Hammick (1954) |

| Durene | Carbon Tetrachloride | 425 | 4.20 | 2100 | Foster & Hammick (1954) |

| Hexamethylbenzene | Cyclohexane | 460 | 13.1 | - | Foster & Thomson (1962) |

| Naphthalene | Carbon Tetrachloride | 440 | 2.60 | 1600 | Foster (1959) |

| Anthracene | Chloroform | 530 | 11.5 | - | Briegleb & Czekalla (1959) |

| Pyrene | Chloroform | 560 | 15.0 | - | Briegleb & Czekalla (1959) |

Note: The accuracy of these values can be influenced by the experimental method and conditions.

Table 2: Thermodynamic Parameters for the Formation of TNB Charge-Transfer Complexes with Substituted Anilines in Cyclohexane.

| Electron Donor | K (L/mol) at 20°C | -ΔH (kJ/mol) | -ΔS (J/mol·K) | Reference |

| Aniline | 3.25 | 12.1 | 25.5 | Foster & Hanson (1964) |

| N-Methylaniline | 4.60 | 13.4 | 28.0 | Foster & Hanson (1964) |

| N,N-Dimethylaniline | 9.85 | 17.6 | 35.1 | Foster & Hanson (1964) |

| o-Toluidine | 2.15 | 10.5 | 24.3 | Foster & Hanson (1964) |

| m-Toluidine | 3.65 | 12.5 | 26.8 | Foster & Hanson (1964) |

| p-Toluidine | 4.15 | 13.0 | 27.2 | Foster & Hanson (1964) |

Note: Thermodynamic parameters are crucial for understanding the driving forces of complex formation.

Experimental Protocols

General Synthesis of Solid TNB Charge-Transfer Complexes

This protocol is adapted from a procedure for preparing binary and ternary charge-transfer complexes of TNB.[2]

Materials:

-

This compound (TNB)

-

Electron donor (e.g., 2-acetylnaphthalene, 9-bromoanthracene)

-

Ethanol (10 mL)

Procedure:

-

Dissolve TNB (0.469 mmol) and the electron donor in a 1:1 stoichiometric ratio in 10 mL of ethanol.

-

Heat the solution for approximately 4 hours until all solids are completely dissolved.

-

Slowly cool the solution to room temperature to allow for the formation of suitable crystals for X-ray diffraction.

-

Isolate the crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Determination of Stoichiometry using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a complex in solution.

Principle: A series of solutions are prepared where the total molar concentration of the donor and acceptor is kept constant, but their mole fractions are varied. The absorbance of the charge-transfer band is measured for each solution. A plot of absorbance versus the mole fraction of one component will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Experimental Workflow:

Figure 1: Workflow for determining complex stoichiometry using Job's Method.

Determination of Association Constant (K) and Molar Absorptivity (ε) using the Benesi-Hildebrand Method

The Benesi-Hildebrand method is a widely used graphical analysis for determining the association constant of a 1:1 complex from spectrophotometric data.

Principle: The method assumes that the concentration of the donor is much greater than the concentration of the acceptor ([D]₀ >> [A]₀). The Benesi-Hildebrand equation is:

1 / (A - A₀) = 1 / (K * (A_{max} - A₀) * [D]ⁿ) + 1 / (A_{max} - A₀)

For a 1:1 complex (n=1), a plot of 1/(A - A₀) versus 1/[D] will be linear. The association constant (K) can be calculated from the slope and intercept of this plot.

Experimental and Analytical Workflow:

Figure 2: Workflow for the Benesi-Hildebrand method.

Signaling Pathways and Logical Relationships

The formation of a TNB charge-transfer complex is a manifestation of fundamental intermolecular interactions. The logical relationship between the components and the resulting complex can be visualized as follows:

Figure 3: Logical relationship in TNB charge-transfer complex formation.

Applications in Drug Development and Research

The study of TNB charge-transfer complexes has several implications for drug development and scientific research:

-

Drug-Receptor Interactions: The principles of charge-transfer complexation can be applied to model and understand the binding of drug molecules to biological receptors, where π-π stacking and other non-covalent interactions are often crucial.

-

Analytical Methods: The formation of colored charge-transfer complexes can be exploited for the development of simple and sensitive spectrophotometric methods for the quantification of various drugs that can act as electron donors.

-

Material Science: The unique electronic and optical properties of these complexes make them interesting candidates for the development of novel organic materials with applications in electronics and photonics.

This guide provides a foundational understanding of the formation and characterization of this compound charge-transfer complexes. For more specific applications and advanced theoretical treatments, researchers are encouraged to consult the cited literature.

References

Toxicological Profile of 1,3,5-Trinitrobenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trinitrobenzene (TNB), a nitroaromatic compound primarily used in the manufacturing of explosives, presents a significant toxicological profile of concern for human health and environmental safety. This technical guide provides a comprehensive overview of the toxicology of TNB, with a focus on its physicochemical properties, toxicokinetics, and toxicodynamics. Detailed summaries of acute, subchronic, and chronic toxicity studies are presented, alongside data on its genotoxicity, carcinogenicity, and reproductive and developmental effects. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for key cited studies, and Graphviz diagrams to illustrate metabolic pathways and experimental workflows. The primary mechanism of TNB toxicity involves the induction of methemoglobinemia, leading to cellular hypoxia. Furthermore, evidence suggests the involvement of oxidative stress in its toxic effects. A thorough understanding of the toxicological profile of this compound is crucial for risk assessment and the development of appropriate safety measures and potential therapeutic interventions in cases of exposure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to assessing its environmental fate, bioavailability, and toxicological characteristics.

| Property | Value | Reference |

| CAS Number | 99-35-4 | [1] |

| Molecular Formula | C₆H₃N₃O₆ | [2] |

| Molecular Weight | 213.11 g/mol | [2] |

| Appearance | Yellowish crystals or solid | [1] |

| Melting Point | 122.5 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Water Solubility | 350 mg/L at 20 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.18 | [3] |

| Vapor Pressure | 4.8 x 10⁻⁴ mm Hg at 25 °C | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound dictate its systemic availability and the duration of its effects. While human data is limited, animal studies provide valuable insights into its ADME profile.

-

Absorption: this compound can be absorbed through oral, dermal, and inhalation routes. Following oral administration in rats, absorption is rapid.[4]

-

Distribution: Limited information is available on the specific distribution of TNB in tissues.